Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-oxopiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDJYOEPAJNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678090 | |
| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-62-6 | |
| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl Glycinate Derivatives
A widely cited approach for piperidine-2-carboxylate derivatives involves cyclocondensation reactions. For example, the preparation of N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (a structural analog) employs ethyl N-benzylglycinate and 4-halogenated ethyl butyrate under alkaline conditions. Adapting this method for the target compound would require:
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Substituting ethyl glycinate derivatives with ethyl 2-aminobutyrate to position the ketone at C3.
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Utilizing ethyl 2-chloroacetate as the electrophilic partner to form the piperidine ring.
The reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization. Key parameters include:
Acid-Catalyzed Esterification
An alternative route involves esterification of 3-oxopiperidine-2-carboxylic acid with ethanol in the presence of hydrochloric acid:
This one-step method is efficient but requires anhydrous conditions to prevent hydrolysis. Industrial protocols often use thionyl chloride (SOCl₂) as an acylating agent to enhance reaction rates.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from comparative studies highlight the impact of solvent and base combinations on yield:
| Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Toluene | K₂CO₃ | 97.6 | 99.5 | |
| Dichloromethane | NaOH | 97.1 | 99.5 | |
| Tetrahydrofuran | Na₂CO₃ | 86.6 | 92.6 |
Polar aprotic solvents (e.g., dichloromethane) improve intermediate stability, while stronger bases (e.g., NaOH) accelerate cyclization but may increase side reactions.
Temperature and Reaction Time
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Cyclization Step : Optimal yields (≥95%) are achieved at reflux temperatures (100–110°C) for 8–12 hours. Prolonged heating (>16 hours) reduces purity due to decarboxylation.
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Esterification Step : Room-temperature reactions (20–25°C) over 24 hours minimize thermal degradation.
Industrial-Scale Production
Large-Batch Synthesis
The patent CN110734393B outlines a scalable three-step process for a related compound:
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Condensation : Ethyl glycinate derivatives react with 4-halogenated esters in toluene/K₂CO₃.
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Cyclization : Alkaline conditions induce ring closure.
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Salt Formation : HCl gas is introduced to precipitate the hydrochloride salt.
Adapting this for this compound would require:
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99.5% purity.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual starting materials but is cost-prohibitive for industrial use.
Challenges and Mitigation Strategies
Byproduct Formation
Yield Limitations
Comparative studies show that benzyl-protected intermediates (e.g., N-benzyl derivatives) improve yields by preventing amine oxidation. However, deprotection steps add complexity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxopiperidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Key Observations :
- (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 5932-53-6) shares the highest similarity (0.76 ) due to its bicyclic framework and ketone group but lacks the ester functionality present in the reference compound .
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 81514-40-1) introduces a benzyl group and an oxygen atom in the ring, altering steric and electronic properties .
- Smaller bicyclic analogs like 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS 904316-92-3) lack the critical ketone and ester groups, reducing their utility in reactions requiring nucleophilic or electrophilic sites .
A. This compound
- Synthetic Utility : Used in the preparation of piperidine-based drug candidates , particularly in opioid receptor modulators and neurological agents .
- Stability : Degrades rapidly at room temperature; optimal storage at -80°C preserves functionality .
B. Comparisons with Similar Compounds
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 5932-53-6):
- Demonstrated analgesic activity in preclinical models but with lower metabolic stability compared to the reference compound .
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (CAS 532-24-1):
- Serves as a precursor in tropane alkaloid synthesis but lacks the ester group for further functionalization .
Biological Activity
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential applications as an intermediate in drug synthesis and its biological activity. This article discusses its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its versatile reactivity, making it a valuable building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Converts the ketone group to an alcohol.
- Substitution : Nucleophilic substitution can occur, replacing the ethoxy group with other nucleophiles.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, among others.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or modulator. The compound may interact with specific molecular targets such as receptors or enzymes, affecting their function through binding to active sites or altering protein conformations.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of compounds derived from piperidine scaffolds demonstrated significant inhibitory effects on c-Met kinase, a target implicated in various cancers. The most potent derivatives exhibited IC50 values ranging from 8.6 nM to 81 nM against MKN45 cancer cell lines .
Table 1: Inhibitory Effects on c-Met Kinase
| Compound | IC50 (nM) | Cell Line | Remarks |
|---|---|---|---|
| Compound A | 8.6 | MKN45 | Most potent |
| Compound B | 11.2 | MKN45 | Moderate potency |
| Compound C | 64.0 | MKN45 | Lower potency |
Mechanisms of Anticancer Activity
The anticancer effects are believed to stem from the compound's ability to inhibit cell proliferation and induce apoptosis in tumor cells. For example, compounds that enhance cisplatin sensitivity showed increased apoptosis rates in HCT116 colon cancer cells when combined with cisplatin . This suggests a potential for combination therapies using this compound.
Case Studies
- c-Met Inhibition : A study evaluating various derivatives of ethyl 3-oxopiperidine-2-carboxylate found that modifications at specific positions significantly enhanced c-Met inhibition, indicating structure-activity relationships that could guide future drug design .
- Combination Therapy : Research demonstrated that combining ethyl 3-oxopiperidine derivatives with cisplatin resulted in synergistic effects, increasing the inhibition rate of cancer cell proliferation while maintaining lower cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-oxopiperidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification and cyclization steps under acidic conditions. Reaction optimization can be achieved through factorial design experiments, varying parameters such as temperature (e.g., 25–80°C), solvent polarity, and catalyst concentration. Automated reactors enable precise control of reaction conditions (e.g., pressure, inert atmosphere) to improve yield and purity . Post-synthesis purification via recrystallization or chromatography is critical for isolating the hydrochloride salt form .
Q. How can researchers determine the solubility and stability of this compound in various solvents for formulation studies?
- Methodological Answer : Solubility profiles should be empirically determined using UV-Vis spectrophotometry or HPLC. For example, DMSO is commonly used as a stock solvent (e.g., 10 mM concentration), followed by dilution in aqueous buffers or PEG300 for in vitro assays . Stability studies require monitoring degradation under varying pH (e.g., 1.2–7.4), temperature (4°C vs. 25°C), and light exposure using accelerated stability protocols .
| Solvent | Stock Concentration (mM) | Working Dilution |
|---|---|---|
| DMSO | 10 | 1:10 in PBS |
| PEG300 | 5 | 1:5 in ddH₂O |
| Table 1: Example solubility data for formulation design . |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA standards:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Store at 2–8°C in airtight, light-protected containers to avoid hygroscopic degradation .
- Dispose of waste via certified chemical disposal services, ensuring compliance with EPA regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from tautomerism or salt-form interactions. Use multi-technique validation:
- X-ray crystallography to confirm solid-state structure.
- DFT calculations (e.g., Gaussian software) to model electronic environments and compare with experimental data .
- LC-MS/MS to detect trace impurities or degradation products influencing spectral clarity .
Q. What advanced strategies can be employed to study the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress (40–60°C). Monitor via UPLC-QTOF to identify degradation products .
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Radiolabeled analogs (e.g., ¹⁴C-labeled) enable tracking of metabolic byproducts .
Q. How can researchers design experiments to investigate the bioactivity of this compound in neurological models?
- Methodological Answer :
- In vitro models : Treat primary neurons or neuroblastoma cells (e.g., SH-SY5Y) with the compound (1–100 µM) and assess viability (MTT assay) or calcium signaling (Fluo-4 imaging) .
- In vivo models : Administer via intraperitoneal injection in rodents (dose range: 10–50 mg/kg). Use behavioral assays (e.g., Morris water maze) to evaluate cognitive effects. Ensure ethical compliance with IACUC protocols .
Q. What statistical approaches are recommended for analyzing contradictory results in dose-response studies of this compound?
- Methodological Answer :
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across dose groups.
- Use non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values and assess confidence intervals for reproducibility .
- Address outliers via Grubbs’ test or robust regression methods to minimize false positives .
Data Presentation and Validation
- Structural Validation : Always cross-verify spectroscopic data (¹H/¹³C NMR, HRMS) with computational predictions .
- Reproducibility : Include triplicate measurements in experimental designs and report standard deviations. For in vivo studies, power analysis ensures adequate sample sizes .
- Ethical Compliance : Document safety protocols (e.g., SDS guidelines ) and ethical approvals (e.g., IACUC) in all publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
